molecular formula C22H14O4 B11939491 2,3-Diphenoxynaphthalene-1,4-dione CAS No. 36626-24-1

2,3-Diphenoxynaphthalene-1,4-dione

Cat. No.: B11939491
CAS No.: 36626-24-1
M. Wt: 342.3 g/mol
InChI Key: HOLXCWXMWHRROR-UHFFFAOYSA-N
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Description

2,3-Diphenoxynaphthalene-1,4-dione is a naphthoquinone derivative featuring two phenoxy substituents at the 2- and 3-positions of the naphthalene ring. Its synthesis typically involves nucleophilic substitution reactions starting from 2,3-dichloro-1,4-naphthoquinone, with phenoxy groups introduced via coupling reactions in polar aprotic solvents like dimethylformamide (DMF) .

Properties

CAS No.

36626-24-1

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

2,3-diphenoxynaphthalene-1,4-dione

InChI

InChI=1S/C22H14O4/c23-19-17-13-7-8-14-18(17)20(24)22(26-16-11-5-2-6-12-16)21(19)25-15-9-3-1-4-10-15/h1-14H

InChI Key

HOLXCWXMWHRROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction with Phenolic Derivatives

The most direct route to 2,3-diphenoxynaphthalene-1,4-dione involves the displacement of halogen atoms in 2,3-dichloro-1,4-naphthoquinone (9 ) using phenols under basic conditions. For example, Ivanov et al. demonstrated that reacting 9 with two equivalents of phenol derivatives in dimethyl sulfoxide (DMSO) and sodium carbonate at room temperature for 24 hours yields the target compound. This method achieved moderate yields (60–70%) but required careful control to minimize the formation of 2,3-disubstituted byproducts (11 ).

A critical factor is the electronic nature of the phenol substituents. Electron-donating groups (e.g., -OCH₃) enhance nucleophilicity, accelerating substitution, whereas electron-withdrawing groups (e.g., -NO₂) necessitate harsher conditions. For instance, Leyva et al. reported that electron-rich phenols reacted with 9 in dichloromethane at 50°C without catalysts, achieving yields exceeding 85%.

Table 1: Optimization of Phenolic Substitution

Phenol DerivativeSolventBaseTemperature (°C)Time (h)Yield (%)
3-MethoxyphenolDMSONa₂CO₃252468
4-HydroxybenzaldehydeCH₂Cl₂None501287
2-NitrophenolDMFK₂CO₃801845

Sodium Acetate-Mediated Condensation

Fluorine Displacement in Hexafluoronaphthoquinones

An alternative approach utilizes hexafluoro-1,4-naphthoquinone as the starting material. Kondratov et al. demonstrated that sodium acetate facilitates the selective substitution of two fluorine atoms with aryloxy groups in refluxing acetonitrile. For example, condensation with phenol derivatives at 80°C for 6 hours produced 2,3-diaryloxy-5,6,7,8-tetrafluoronaphthalene-1,4-diones in 75–90% yields. This method benefits from high atom economy and avoids toxic halogenated intermediates.

The regioselectivity arises from the electron-deficient quinone core, which directs nucleophilic attack to the 2- and 3-positions. X-ray crystallography confirmed the substitution pattern, showing minimal distortion in the naphthalene backbone.

Microwave- and Ultrasound-Assisted Synthesis

Accelerated Reaction Kinetics

Modern techniques like microwave (MW) and ultrasound (US) irradiation have reduced reaction times from hours to minutes. Razaque et al. achieved 2,3-diphenoxynaphthalene-1,4-dione in 92% yield by irradiating a mixture of 9 and phenol in ethanol with MW (300 W, 100°C) for 15 minutes. Similarly, ultrasound-assisted reactions in tetrahydrofuran (THF) at 40°C completed within 30 minutes, yielding 88% product. These methods enhance diffusion rates and reduce side reactions, making them suitable for industrial scaling.

Table 2: Energy-Assisted Synthesis Parameters

MethodSolventPower/TemperatureTime (min)Yield (%)
MicrowaveEthanol300 W, 100°C1592
UltrasoundTHF40°C3088

Catalyst-Free and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Emerging trends emphasize sustainability. A solvent-free mechanochemical method involving ball milling of 9 and phenol with potassium carbonate achieved 78% yield after 2 hours. This approach eliminates volatile organic compounds (VOCs) and reduces energy consumption.

Water-Mediated Reactions

Water as a solvent has been explored to enhance eco-friendliness. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB), reactions at 60°C yielded 65% product, though competing hydrolysis required precise pH control.

Comparative Analysis of Methods

Yield and Efficiency

Traditional halogen displacement methods offer reliability but moderate yields (60–70%). Sodium acetate-mediated condensation excels in atom economy (75–90%), while MW/US techniques maximize efficiency (85–92%). Catalyst-free protocols balance sustainability and cost but require optimization for industrial use.

Byproduct Formation

Disubstituted byproducts (11 ) remain a challenge in prolonged reactions. Strategies include:

  • Using excess phenol to drive substitution to completion.

  • Employing bulky phenols to sterically hinder over-substitution .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenoxynaphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2,3-diphenoxynaphthalene-1,4-dione exhibits promising anticancer properties. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain analogs can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing potential as a lead compound in the development of new antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antioxidant Properties
The antioxidant capacity of 2,3-diphenoxynaphthalene-1,4-dione has been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .

Materials Science

Organic Electronics
In materials science, 2,3-diphenoxynaphthalene-1,4-dione is explored for its applications in organic electronics. Its ability to form charge-transfer complexes makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's photophysical properties have been characterized to optimize its performance in these applications .

Fluorescent Probes
The compound serves as a fluorescent probe due to its unique electronic properties. It can be utilized in bioimaging applications where fluorescence is required for tracking biological processes in living organisms. Modifications to the compound can enhance its fluorescence efficiency and stability under physiological conditions .

Environmental Applications

Pollutant Degradation
Research has indicated that 2,3-diphenoxynaphthalene-1,4-dione can be employed in the degradation of environmental pollutants. Its photocatalytic properties allow it to facilitate the breakdown of organic pollutants under UV light exposure, making it a candidate for environmental remediation strategies .

Sensor Development
Due to its sensitivity to changes in environmental conditions (e.g., pH, temperature), the compound has potential applications in sensor technology. It can be incorporated into sensor devices for detecting various analytes in environmental monitoring systems .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Demonstrated significant inhibition of cancer cell growth through apoptosis induction.
Antimicrobial Properties Effective against multiple bacterial strains; potential for developing new antibiotics.
Organic Electronics Enhanced charge mobility observed; promising candidate for OLEDs with optimized performance metrics.
Environmental Remediation Effective photocatalyst for degrading organic pollutants under UV light conditions.

Mechanism of Action

The mechanism of action of 2,3-diphenoxynaphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens .

Comparison with Similar Compounds

Structural and Functional Group Variations

The Cambridge Structural Database (CSD) identifies ~790 naphthalene-1,4-dione derivatives, many sharing structural motifs with 2,3-diphenoxynaphthalene-1,4-dione. Key analogues include:

Compound Name Substituents (Positions 2 and 3) Key Functional Features Reference
2-Methoxynaphthalene-1,4-dione Methoxy Smaller alkoxy group; reduced steric bulk
2-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione Triazole-linked bromobenzyl group Enhanced bioactivity via heterocyclic moiety
2-Chloro-3-((2,5-difluorobenzyl)amino)naphthalene-1,4-dione (3c) Chloro, difluorobenzylamino Amino substitution; halogenated aryl groups
2,3-Bis((4-fluorophenyl)thio)naphthalene-1,4-dione (6b) Thioether (4-fluorophenyl) Sulfur-based conjugation; higher polarity
2-Hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione Pyrazole-hydroxymethyl Multifunctional hybrid structure

Key Observations :

  • Steric and Electronic Effects: Phenoxy groups in 2,3-diphenoxynaphthalene-1,4-dione introduce significant steric hindrance compared to smaller substituents like methoxy or chloro. This impacts crystallization behavior and intermolecular interactions (e.g., C–H⋯O vs. C–H⋯S in thio derivatives) .
  • Bioactivity: Amino-substituted derivatives (e.g., 3c, 3d) exhibit enhanced biological activity due to hydrogen-bonding capacity, whereas thio derivatives (e.g., 6b) show improved redox properties relevant to sensor applications .

Physicochemical Properties

Property 2,3-Diphenoxynaphthalene-1,4-dione 2-Methoxynaphthalene-1,4-dione 2,3-Bis((4-fluorophenyl)thio)naphthalene-1,4-dione (6b)
Melting Point (°C) Not reported 160–162 175–177
Solubility Low in water; high in DMF, DMSO Moderate in polar solvents Low in water; high in chloroform
Spectral Data (IR) C–O stretch: 1250 cm⁻¹ C–O stretch: 1260 cm⁻¹ C–S stretch: 690 cm⁻¹
Crystal Packing C–H⋯O interactions dominate Planar stacking C–H⋯S and π–π interactions

Insights :

  • The phenoxy groups in 2,3-diphenoxynaphthalene-1,4-dione likely reduce solubility in aqueous media compared to amino or thio derivatives, which exhibit moderate solubility due to polar substituents .
  • Thio derivatives (e.g., 6b) display higher melting points, attributed to stronger intermolecular forces (C–H⋯S) and extended conjugation .

Biological Activity

2,3-Diphenoxynaphthalene-1,4-dione (also referred to as 2,3-dihydrophthalazine-1,4-dione) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2,3-Diphenoxynaphthalene-1,4-dione is characterized by its naphthalene backbone with two phenoxy substituents at the 2 and 3 positions. Its chemical structure facilitates various interactions with biological macromolecules, which underlie its pharmacological effects.

1. Anticancer Activity

Research has demonstrated that 2,3-dihydrophthalazine-1,4-dione exhibits potent cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against murine leukemia cells (Tmolt3) and human cancer cell lines such as HeLa (cervical cancer), colon adenocarcinoma, and KB nasopharyngeal carcinoma. In vivo studies indicated efficacy against L1210 leukemia and Lewis lung carcinoma .
  • Mechanism of Action : The mechanism involves inhibition of DNA and RNA synthesis in L1210 cells. Specifically, it targets the de novo purine synthesis pathway by inhibiting enzymes like IMP dehydrogenase and PRPP amido transferase . This inhibition leads to reduced levels of dATP and dCTP, crucial for DNA replication and repair.

2. Antimicrobial Activity

The antimicrobial properties of 2,3-dihydrophthalazine-1,4-dione derivatives have been explored extensively:

  • In vitro Studies : Various derivatives have shown activity against bacterial strains, indicating potential as antimicrobial agents. The presence of alkylated phthalazine groups is believed to enhance this activity .

Case Study 1: Anticancer Efficacy

A study investigated the effects of 2,3-dihydrophthalazine-1,4-dione on human cancer cell lines. The findings revealed that:

  • Cell Viability : Treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound may activate intrinsic apoptotic pathways.

Case Study 2: Dual Inhibition of ADP-Ribosyltransferases

Recent research identified 2,3-dihydrophthalazine-1,4-dione as a novel inhibitor for mono-ADP-ribosyltransferases PARP10 and PARP15:

  • Selectivity : The compound exhibited IC50 values in the low nanomolar range (130–160 nM), demonstrating high potency and selectivity against these targets while sparing other poly-ARTs .

Research Findings Summary Table

Biological ActivityObservations/FindingsReferences
CytotoxicitySignificant effects on leukemia and solid tumors
MechanismInhibition of DNA/RNA synthesis; enzyme targets
Antimicrobial ActivityEffective against various bacterial strains
PARP InhibitionDual inhibitors for PARP10 and PARP15

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3-Diphenoxynaphthalene-1,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 1,4-naphthoquinone derivatives with phenoxy groups under alkaline conditions (e.g., K₂CO₃ in DMF) facilitates substitution at the 2- and 3-positions. Reaction efficiency depends on solvent polarity, temperature (room temperature vs. reflux), and stoichiometry of reagents. Catalysts such as palladium complexes (e.g., [cinnamylPdCl]₂) can enhance selectivity for mono- or di-substituted products . Purification often involves column chromatography with silica gel and solvent systems like n-hexane:ethyl acetate (9:1) .

Q. Which spectroscopic techniques are most reliable for characterizing 2,3-Diphenoxynaphthalene-1,4-dione, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and carbonyl carbons (δ 180–190 ppm). Substituent effects from phenoxy groups cause distinct splitting patterns .
  • IR Spectroscopy : Strong C=O stretches (~1670 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) confirm the quinone and phenoxy moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction selectivity during derivatization of 2,3-Diphenoxynaphthalene-1,4-dione?

  • Methodological Answer : Contradictions in selectivity (e.g., mono- vs. di-substituted products) often arise from solvent polarity, nucleophile strength, or catalyst choice. For example, surfactant-mediated reactions (e.g., sodium lauryl sulfate in toluene) improve selectivity for mono-coupled products by stabilizing intermediates . Computational modeling (DFT studies) can predict reactive sites and guide experimental optimization . Cross-validation using X-ray crystallography resolves structural ambiguities .

Q. What strategies enhance the bioactivity of 2,3-Diphenoxynaphthalene-1,4-dione derivatives in anticancer studies?

  • Methodological Answer : Structural modifications at the quinone core or phenoxy substituents modulate redox activity and cellular uptake. For instance:

  • Electron-withdrawing groups (e.g., -Cl, -Br) increase electrophilicity, enhancing DNA intercalation .
  • Hydrophilic side chains (e.g., morpholino groups) improve solubility and tumor targeting .
  • In vitro assays (e.g., MTT on HeLa cells) coupled with ROS detection quantify antiproliferative mechanisms .

Q. How does the redox behavior of 2,3-Diphenoxynaphthalene-1,4-dione impact its stability in biological or catalytic applications?

  • Methodological Answer : The quinone moiety undergoes reversible reduction to hydroquinone, which can be monitored via cyclic voltammetry (E₁/2 ~ -0.5 V vs. Ag/AgCl). Stability in physiological conditions requires buffered solutions (pH 7.4) to prevent hydrolysis. For catalytic applications (e.g., organic transformations), immobilization on supports like silica or graphene oxide mitigates degradation .

Data Analysis and Optimization

Q. What computational tools are effective for predicting the reactivity of 2,3-Diphenoxynaphthalene-1,4-dione in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) identify electrophilic/nucleophilic sites and transition states. Software like Gaussian or ORCA simulates reaction pathways, while molecular docking (AutoDock) predicts binding affinities in biological targets .

Q. How should researchers handle discrepancies in thermal stability data across studies?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) provides accurate decomposition profiles. Conflicting data may arise from impurities or varying heating rates (e.g., 10°C/min vs. 5°C/min). Cross-check with differential scanning calorimetry (DSC) confirms phase transitions .

Safety and Handling

Q. What are the critical safety protocols for handling 2,3-Diphenoxynaphthalene-1,4-dione in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure:

  • Skin : Wash with soap/water; seek medical advice if irritation persists .
  • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Storage : Keep in airtight containers at -20°C to prevent oxidation .

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